

Synthesis of Methyl 2-methoxy-6-nitrobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-methoxy-6-nitrobenzoate**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of **Methyl 2-methoxy-6-nitrobenzoate**, a key building block in the development of various pharmaceutical compounds and fine chemicals. Two common and effective esterification methods starting from 2-methoxy-6-nitrobenzoic acid are presented: Fischer Esterification and a method utilizing thionyl chloride.

Physicochemical Data of Key Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	CAS Number
2-methoxy-6-nitrobenzoic acid	C ₈ H ₇ NO ₅	197.14	180	53967-73-0[1]
Methanol	CH ₄ O	32.04	-98	67-56-1
Sulfuric Acid	H ₂ SO ₄	98.08	10	7664-93-9
Thionyl Chloride	SOCl ₂	118.97	-104	7719-09-7
Methyl 2-methoxy-6-nitrobenzoate	C ₉ H ₉ NO ₅	211.17	Not available	77901-52-1

Characterization Data for Methyl 2-methoxy-6-nitrobenzoate

Analysis	Data
¹ H NMR (CDCl ₃)	δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 7.5-7.6 (m, 1H, Ar-H), 3.95 (s, 3H, OCH ₃), 3.90 (s, 3H, COOCH ₃)
¹³ C NMR (CDCl ₃)	δ (ppm): 165.8 (C=O), 152.1 (C-OCH ₃), 148.5 (C-NO ₂), 132.8, 128.5, 125.4, 118.2 (Ar-C), 56.4 (OCH ₃), 52.8 (COOCH ₃)

Experimental Protocols

Two primary methods for the synthesis of **Methyl 2-methoxy-6-nitrobenzoate** are detailed below.

Method 1: Fischer Esterification

This classic method employs an acid catalyst to promote the esterification of the carboxylic acid with methanol.

Reagents and Quantities:

Reagent	M.W. (g/mol)	Amount	Molar Equiv.
2-methoxy-6-nitrobenzoic acid	197.14	5.0 g	1.0
Methanol	32.04	50 mL	Excess
Concentrated Sulfuric Acid	98.08	1 mL	Catalytic

Procedure:

- To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-6-nitrobenzoic acid (5.0 g).

- Add methanol (50 mL) to the flask and stir the suspension.
- Carefully add concentrated sulfuric acid (1 mL) dropwise to the mixture.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid, followed by a brine wash (30 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain pure **Methyl 2-methoxy-6-nitrobenzoate**.

Expected Yield: 75-85%

Method 2: Esterification using Thionyl Chloride

This method proceeds via the formation of a more reactive acyl chloride intermediate.

Reagents and Quantities:

Reagent	M.W. (g/mol)	Amount	Molar Equiv.
2-methoxy-6-nitrobenzoic acid	197.14	5.0 g	1.0
Thionyl Chloride	118.97	2.5 mL	1.5
Methanol	32.04	30 mL	Excess
Dichloromethane (DCM)	84.93	50 mL	-

Procedure:

- In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methoxy-6-nitrobenzoic acid (5.0 g) in dry dichloromethane (50 mL).
- Add thionyl chloride (2.5 mL) dropwise to the suspension at 0 °C (ice bath).
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
- Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.
- To the resulting crude acyl chloride, carefully add methanol (30 mL) at 0 °C.
- Stir the mixture at room temperature for 1 hour.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
- Purify by column chromatography as described in Method 1.

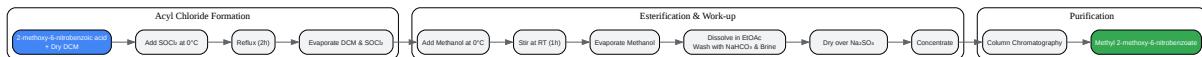
Expected Yield: 85-95%

Visualized Workflows



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Caption: Workflow for Fischer Esterification.



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Caption: Workflow for Esterification via Thionyl Chloride.

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References

- 1. 2-Methoxy-6-nitrobenzoic Acid CAS#: 53967-73-0 [m.chemicalbook.com]
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